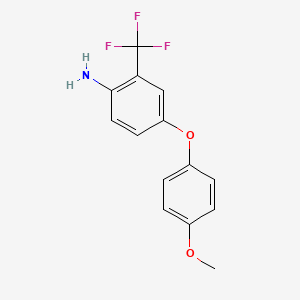
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Descripción general
Descripción
“4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C14H12F3NO2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the trifluoromethylarylation of alkenes using anilines . This method allows the trifluoromethylarylation of alkenes using anilines for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied. For example, the title compound, C14H12O3, was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One of the primary applications of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is in the synthesis and characterization of new chemical entities. It serves as a precursor or intermediate in the synthesis of complex molecules due to its unique structural features, such as the presence of the trifluoromethyl group and the methoxyphenoxy moiety. These features impart distinct chemical properties that are beneficial for various synthetic routes. For example, the compound has been utilized in the synthesis of novel electrochromic materials, where its ability to facilitate electron transfer and its structural rigidity are critical for the desired electrochemical properties (Li et al., 2017).
Materials Science
In materials science, the compound's unique structure contributes to the development of new materials with desired properties. Its incorporation into polymers or small molecules can lead to materials with specific functionalities, such as enhanced thermal stability, electrical conductivity, or photophysical properties. For instance, research has demonstrated its role in the synthesis of crystalline fluoro-functionalized imines, highlighting its potential in stabilizing crystal packing and contributing to nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics (Ashfaq et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline are alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the functionalization of alkenes .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of anilines, which are nitrogen-containing compounds, and a trifluoromethyl reagent . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The compound’s ability to facilitate the trifluoromethylarylation of alkenes suggests it may influence pathways involving the functionalization of alkenes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. Given its role in the trifluoromethylarylation of alkenes, it can be inferred that the compound may facilitate the creation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction plays a critical role in the compound’s reactivity and selectivity . Specifically, hexafluoroisopropanol (HFIP) has been identified as a unique solvent that establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity .
Análisis Bioquímico
Biochemical Properties
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, leading to either inhibition or activation of these enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The methoxyphenoxy group further contributes to its biochemical properties by facilitating interactions with proteins through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation. Additionally, this compound can impact gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition results in the downregulation of kinase-mediated signaling pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have distinct biochemical properties, which may lead to different cellular responses over time. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been identified, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells are critical for its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. The targeting signals and post-translational modifications of this compound are essential for its subcellular localization and subsequent biochemical effects .
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-9-2-4-10(5-3-9)20-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXRWXUXCOXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



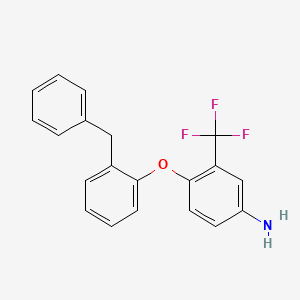




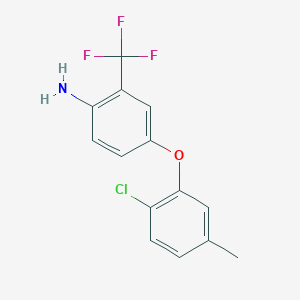
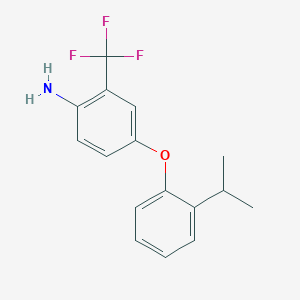
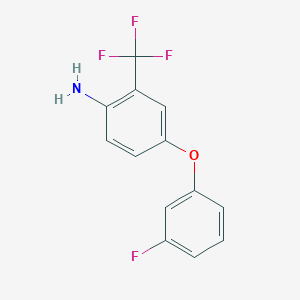


![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)
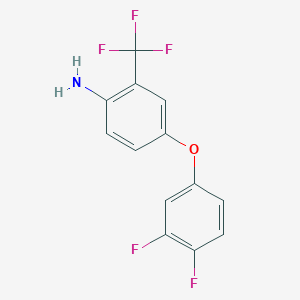
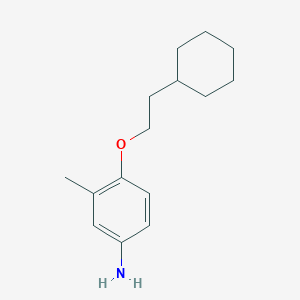
![N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3171120.png)